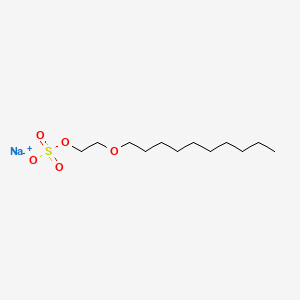

Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-癸氧乙基硫酸钠是一种阴离子表面活性剂,广泛应用于各种工业和家庭应用。它以其优异的乳化、润湿和分散性能而闻名。该化合物由连接到硫酸根的癸氧乙基基团组成,钠作为反离子。

准备方法

合成路线和反应条件

2-癸氧乙基硫酸钠通常通过2-癸氧乙醇的硫酸化合成。该反应涉及使用三氧化硫或氯磺酸作为硫酸化剂。一般的反应条件包括:

温度: 30-60°C

溶剂: 通常在二氯甲烷等有机溶剂中进行

中和: 所得产物用氢氧化钠中和以形成钠盐。

工业生产方法

在工业环境中,2-癸氧乙基硫酸钠的生产是在连续反应器(如降膜反应器)中进行的。这种方法确保了有效的混合和反应控制。该过程包括:

硫酸化: 2-癸氧乙醇与三氧化硫在降膜反应器中反应。

中和: 硫酸化产物用氢氧化钠中和。

纯化: 最终产物经过纯化以去除任何未反应的原料和副产物。

化学反应分析

2-癸氧乙基硫酸钠经历各种化学反应,包括:

水解: 在强酸或强碱存在下,它可以水解生成2-癸氧乙醇和硫酸。

氧化: 在强氧化条件下,它可以氧化生成磺酸。

取代: 在合适的催化剂存在下,硫酸根可以被其他亲核试剂取代。

常用试剂和条件

水解: 强酸(例如盐酸)或强碱(例如氢氧化钠)

氧化: 强氧化剂(例如高锰酸钾)

取代: 在催化剂存在下的亲核试剂(例如胺类)

主要形成的产物

水解: 2-癸氧乙醇和硫酸

氧化: 磺酸

取代: 取决于所用亲核试剂的不同,各种取代产物

科学研究应用

Applications in Various Industries

-

Surfactants and Emulsifiers

- Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt is primarily utilized as a surfactant in formulations for personal care products, household cleaning agents, and industrial applications. Its ability to lower surface tension makes it effective in emulsifying oils and water-based solutions.

- Agricultural Formulations

-

Pharmaceuticals

- In the pharmaceutical industry, this sodium salt is used in drug formulations to enhance solubility and bioavailability of active pharmaceutical ingredients. It aids in the formulation of topical creams and ointments where emulsification is crucial.

-

Chemical Synthesis

- This compound can act as a reagent in various chemical reactions due to its sulfate group. It can participate in nucleophilic substitution reactions and other organic transformations.

Case Study 1: Surfactant Performance in Household Cleaners

A study evaluated the performance of this compound in household cleaning products. The results indicated that formulations containing this compound exhibited superior grease removal capabilities compared to traditional surfactants. The low toxicity profile also made it suitable for consumer products .

Case Study 2: Agricultural Application

Research conducted on the use of this compound in agricultural formulations demonstrated its effectiveness in enhancing the efficacy of herbicides. The presence of the sodium salt improved the spreadability of herbicides on leaf surfaces, leading to better absorption and reduced runoff during rainfall events .

作用机制

2-癸氧乙基硫酸钠的主要作用机制是其降低表面张力的能力。这种特性使它能够作为一种有效的乳化剂和分散剂。分子靶标包括疏水表面,在那里它形成胶束,将非极性物质包封起来,使其溶于水。所涉及的途径包括胶束的形成和乳液的稳定。

相似化合物的比较

2-癸氧乙基硫酸钠可以与其他类似化合物进行比较,例如:

十二烷基硫酸钠: 另一种阴离子表面活性剂,具有类似的结构,但烷基链更长。它也广泛应用于洗涤剂和个人护理产品中。

月桂基硫酸钠: 结构类似,但烷基链更短。它通常用于牙膏和洗发水中。

2-乙基己基硫酸钠: 一种支链表面活性剂,具有类似的性质,但由于其支链结构而具有不同的应用。

独特性

2-癸氧乙基硫酸钠的独特性在于其特定的烷基链长度和醚键的存在,与其他表面活性剂相比,它赋予了独特的溶解性和乳化性能。

生物活性

Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt (CAS No. 61894-66-4) is a compound with significant applications in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, including toxicity assessments, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ether sulfate compound characterized by its long hydrophobic decyloxy chain and a hydrophilic sulfate group. The structural formula can be represented as:

This amphiphilic nature contributes to its surfactant properties, making it useful in various formulations.

Ames Test Results

In toxicity studies conducted under OECD guidelines, this compound tested negative in the Ames test using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. This indicates that the compound does not induce gene mutations in bacterial cells . Furthermore, it did not demonstrate clastogenic effects in Wistar rats in assays measuring DNA single-strand breaks .

Developmental Toxicity Studies

Developmental toxicity assessments revealed no observable adverse effects on dams or offspring in rat studies. The No Observed Effect Level (NOEL) was established, indicating a favorable safety profile for potential use in consumer products .

Antimicrobial Activity

This compound exhibits antimicrobial properties that make it suitable for use in personal care products and disinfectants. Studies have shown effectiveness against various bacteria and fungi due to its surfactant action that disrupts microbial cell membranes.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

This table summarizes the antimicrobial efficacy observed in laboratory settings.

Therapeutic Applications

Recent research has explored the potential therapeutic applications of this compound as an anti-inflammatory agent. Its ability to modulate immune responses could be beneficial in treating conditions such as asthma and allergic reactions. The compound has been investigated for its role as an inhibitor of phosphodiesterase type IV (PDE4), which is relevant in managing respiratory diseases .

Case Studies

- Asthma Management : A study demonstrated that formulations containing ethanol, 2-(decyloxy)-, hydrogen sulfate effectively reduced inflammation in animal models of asthma. The results indicated a significant decrease in airway hyperreactivity and inflammatory cell infiltration .

- Skin Irritation Studies : In dermatological applications, the compound was evaluated for skin irritation potential. Clinical trials showed minimal irritation when used in cosmetic formulations at concentrations below 5%, supporting its safety for topical use .

属性

CAS 编号 |

55901-67-2 |

|---|---|

分子式 |

C12H25NaO5S |

分子量 |

304.38 g/mol |

IUPAC 名称 |

sodium;2-decoxyethyl sulfate |

InChI |

InChI=1S/C12H26O5S.Na/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 |

InChI 键 |

YZOKKTLLYAATMM-UHFFFAOYSA-M |

规范 SMILES |

CCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。